molecular formula C7H5NO5S B1430634 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid CAS No. 33943-12-3

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid

Cat. No.: B1430634
CAS No.: 33943-12-3
M. Wt: 215.19 g/mol
InChI Key: HBDZJQWRCAKVFC-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid is a heterocyclic compound that features both an oxazole ring and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with sulfonyl chlorides in the presence of a base, followed by oxidation to form the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various benzoxazole derivatives with different functional groups, which can be tailored for specific applications.

Scientific Research Applications

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the oxazole ring can engage in π-π stacking and other non-covalent interactions. These properties make it a versatile compound for various applications.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.

    2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid: Another benzoxazole derivative with a carboxylic acid group at a different position.

    2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride: A derivative with a sulfonyl chloride group.

Uniqueness

The presence of the sulfonic acid group in 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid imparts unique chemical properties, such as increased solubility in water and the ability to form strong hydrogen bonds. These properties differentiate it from other benzoxazole derivatives and make it particularly useful in various applications.

Properties

IUPAC Name

2-oxo-3H-1,3-benzoxazole-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5S/c9-7-8-5-3-4(14(10,11)12)1-2-6(5)13-7/h1-3H,(H,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDZJQWRCAKVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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